molecular formula C16H16N6OS B2994155 (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone CAS No. 2319852-35-0

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Cat. No. B2994155
CAS RN: 2319852-35-0
M. Wt: 340.41
InChI Key: MROCCJOSIJKHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H16N6OS and its molecular weight is 340.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Applications

Compounds with pyrazole derivatives and related heterocyclic frameworks have been studied for their potential in antimicrobial and anticancer applications. For example, novel pyrazole derivatives have shown higher anticancer activity compared to reference drugs like doxorubicin, indicating the potential of such compounds in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016). These findings suggest that the specific compound could also have applications in antimicrobial and anticancer research due to its structural components.

Crystal Structure and Synthesis

The synthesis and crystal structure analysis of compounds with similar heterocyclic moieties provide insights into their chemical properties and potential applications. For instance, the synthesis of compounds with detailed crystal structure analysis can help in understanding the molecular interactions and stability, which is crucial for designing drugs with specific target interactions (Cao, Dong, Shen, & Dong, 2010).

Molecular Docking Studies

Molecular docking studies of heterocyclic compounds, including those with oxazole and pyrazoline moieties, have been performed to assess their potential as anticancer and antimicrobial agents. Such studies are valuable for predicting the binding affinity and interaction of compounds with biological targets, which is a critical step in drug development (Katariya, Vennapu, & Shah, 2021).

Mechanism of Action

Target of Action

It’s worth noting that compounds containingimidazole and thiazole moieties have been reported to exhibit a broad range of biological activities . They have been associated with various targets such as dihydrofolate reductase , tyrosine kinase , cyclin-dependent kinase , and adenosine receptor .

Mode of Action

Compounds containingpyrrole and thiazole moieties have been reported to interact with their targets in various ways, leading to changes such as inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of receptor signaling .

Biochemical Pathways

Compounds containingpyrrole and thiazole moieties have been reported to affect a variety of biochemical pathways, including those involved in cell proliferation, inflammation, and microbial infection .

Pharmacokinetics

It’s worth noting that compounds containingimidazole and thiazole moieties are generally highly soluble in water and other polar solvents, which can impact their bioavailability .

Result of Action

Compounds containingpyrrole and thiazole moieties have been reported to exhibit a variety of biological activities, including antibacterial , antimycobacterial , anti-inflammatory , antitumor , antidiabetic , anti-allergic , antipyretic , antiviral , antioxidant , anti-amoebic , antihelmintic , antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of compounds containingimidazole and thiazole moieties .

properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c1-11-14(24-16(19-11)21-6-2-3-7-21)15(23)22-9-12(10-22)20-13-8-17-4-5-18-13/h2-8,12H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROCCJOSIJKHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)NC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.